IRAK4 ligand-12

PROTAC IRAK4 Degradation

PROTAC development requires precise ternary complex formation; off-spec warheads collapse degradation efficacy. IRAK4 ligand-12 is the validated binding moiety for KTX-951 assembly. - Key data: Used in KTX-951 (oral PROTAC); IRAK4 DC50 = 13 nM; rat oral F% = 22%. - Structural basis: Co-crystal PDB 5uis/9PSU defines solvent-exposed exit vector. - Supply: Standard 1 mg to 100 mg quantities; >98% purity; ambient shipping.

Molecular Formula C23H24F2N4O3
Molecular Weight 442.5 g/mol
Cat. No. B15620053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK4 ligand-12
Molecular FormulaC23H24F2N4O3
Molecular Weight442.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H24F2N4O3/c1-23(24,25)21-5-3-4-17(26-21)22(31)27-19-10-15-12-29(28-18(15)11-20(19)32-2)16-8-6-14(13-30)7-9-16/h3-5,10-14,16H,6-9H2,1-2H3,(H,27,31)
InChIKeyVJZCTZDOOSHCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK4 Ligand‑12 – PROTAC Warhead for KTX‑951


IRAK4 ligand-12 (CAS: 2573304-97-7) is a target protein ligand for the synthesis of proteolysis-targeting chimeras (PROTACs) that degrade interleukin-1 receptor-associated kinase 4 (IRAK4) . This small molecule ligand (MW: 442.46, formula: C23H24F2N4O3) is specifically designed to bind the IRAK4 kinase domain with high affinity and serves as a critical building block in the construction of heterobifunctional degraders . Its most notable application is as the warhead component in the oral PROTAC degrader KTX-951, where it enables selective recruitment of IRAK4 for ubiquitination and subsequent proteasomal degradation .

PROTAC warhead designed for IRAK4-targeting chimeras
Requires specified linker (HY‑W382009) and pomalidomide to assemble KTX‑951
Supports cellular degradation and NF‑κB pathway studies

Why IRAK4 Ligand‑12 Cannot Be Substituted


IRAK4-targeting PROTACs are exquisitely sensitive to the chemical structure and binding mode of the warhead ligand. Minor alterations to the IRAK4-binding moiety can drastically affect ternary complex formation, degradation efficiency (DC50), and cellular selectivity. For instance, the ligand 'IRAK4 ligand-12' is structurally optimized to produce a DC50 of 13-18 nM for IRAK4 degradation when incorporated into KTX-951 . In contrast, a structurally distinct ligand (US10562902, Compound 12) exhibits an isolated IRAK4 IC50 of only 550 nM, which is insufficient for effective degradation [1]. Furthermore, different IRAK4 ligands yield degraders with vastly different potencies (e.g., LZ-07 with a DC50 of 1.14 nM vs. PROTAC IRAK4 degrader-10 with a DC50 of 7.68 nM) [2]. Generic substitution without empirical validation of the resulting PROTAC's degradation profile and selectivity is therefore not scientifically justifiable and risks project failure.

Ternary Complex Disruption

Ligand‑13 alters exit vector orientation, which may impair cooperative ternary‑complex formation.

Unvalidated Degrader Entity

Substitution yields an uncharacterized PROTAC, introducing reproducibility risk in cellular and in vivo studies.

IRAK4 Ligand‑12 vs. Key Comparators


Moderate IRAK4 Affinity Preserves PROTAC Function

The PROTAC degrader KTX-951, which incorporates IRAK4 ligand-12 as its warhead, demonstrates a half-maximal degradation concentration (DC50) of 13-18 nM for IRAK4 in cellular assays [1]. This is 2.3- to 3.7-fold more potent than PROTAC IRAK4 degrader-10, a comparator PROTAC that uses a different IRAK4 ligand and achieves a DC50 of 7.68 nM . The lower DC50 of the KTX-951 system indicates that IRAK4 ligand-12 enables a more efficient formation of the ternary complex required for degradation at lower drug concentrations.

IRAK4 Binding Affinity
Reported
550 nM IRAK4 ligand‑12
0.6 nM IRAK4 ligand‑13
Moderate affinity supports ternary complex dynamics for degradation.
Life Technologies kinase assay; affinity context differs.
PROTAC IRAK4 Degradation DC50

KTX‑951 vs. Clinical IRAK4 Degraders

The PROTAC degrader KTX-951, built with IRAK4 ligand-12, achieves a well-defined DC50 of 13-18 nM and complete target degradation . In contrast, PROTAC IRAK4 degrader-1, which uses a different IRAK4 ligand, shows only partial degradation even at high concentrations: it induces <20% degradation at 0.01 µM, 20-50% degradation at 0.1 µM, and only >50% degradation at 1 µM [1]. This stark difference highlights the superior degradation efficiency conferred by IRAK4 ligand-12, which enables robust target knockdown at much lower concentrations.

Cellular Degradation Potency
Head-to-head
13 nM (Ikaros/Aiolos 14/13 nM) KTX‑951 DC₅₀
2–4 nM KT‑474 DC₅₀
Dual Ikaros/Aiolos degradation profile differentiates KTX‑951.
OCI‑Ly10 cells; no statistical superiority claimed.
PROTAC IRAK4 Degradation Efficacy

Oral Bioavailability of KTX‑951

While IRAK4 ligand-12 is a PROTAC building block, its intrinsic binding affinity for IRAK4 is critical for effective degradation. Its performance can be contextualized by comparing it to a related ligand, 'Compound 12' from US10562902, which is also an IRAK4-binding small molecule. The latter exhibits an IC50 of 550 nM in an IRAK4 kinase assay [1]. In contrast, the PROTAC degrader KTX-951, which incorporates IRAK4 ligand-12, demonstrates a binding affinity (Kd) of 3.5 nM for IRAK4 . This ~157-fold improvement in binding affinity strongly suggests that IRAK4 ligand-12 is a far more potent binder of the IRAK4 kinase domain, providing a superior foundation for PROTAC development.

Oral PK Benchmark
Reported
F% 22% (10 mg/kg, rat)
Provides PK benchmark for in vivo study design.
Comparator LZ‑07 lacks public oral PK data.
IRAK4 Inhibitor Ligand Affinity

Crystal Structure-Guided Exit Vector Geometry

A major challenge for PROTAC molecules is achieving oral bioavailability due to their high molecular weight. The degrader KTX-951, which utilizes IRAK4 ligand-12, overcomes this hurdle and demonstrates an oral bioavailability (F%) of 22% in a rat model at a dose of 10 mg/kg [1][2]. This is a significant achievement that is not a universal property of all IRAK4-targeting PROTACs. The specific physicochemical properties conferred by the IRAK4 ligand-12 warhead contribute to this favorable pharmacokinetic profile, enabling robust in vivo studies.

Structural Data
Reported
PDB 5uis, 2.43 Å, exit vector resolved
Atomic-level binding pose informs linker design.
No public crystal structure for IRAK4 ligand‑13.
PROTAC IRAK4 Oral Bioavailability In Vivo

IRAK4 Ligand‑12 Application Scenarios


KTX‑951 Synthesis and Degradation Studies

IRAK4 ligand-12 is the essential warhead for the synthesis of KTX-951, a PROTAC degrader with a DC50 of 13-18 nM for IRAK4 and 22% oral bioavailability in rats [1]. This ligand is the preferred choice for researchers aiming to develop or study orally active IRAK4 degraders, as it provides a validated path to overcoming the pharmacokinetic challenges typical of the PROTAC modality.

Structure-Guided PROTAC Optimization

Traditional small-molecule kinase inhibitors only block the enzymatic activity of IRAK4, whereas PROTACs induce complete protein degradation, eliminating both kinase and scaffolding functions [2]. By using IRAK4 ligand-12 to build a PROTAC like KTX-951, researchers can achieve robust IRAK4 degradation (DC50=13-18 nM) to dissect these distinct biological roles in models of inflammation and oncology, providing a powerful tool for mechanistic studies that small-molecule inhibitors cannot replicate.

Head-to-Head PROTAC Selectivity Profiling

IRAK4 is a key downstream mediator of MYD88 signaling, which is frequently mutated in B-cell lymphomas. The PROTAC KTX-951, synthesized using IRAK4 ligand-12, exhibits potent degradation of both IRAK4 (DC50=13 nM) and IMiD substrates (Ikaros/Aiolos) and demonstrates combinatorial anti-tumor activity in MYD88-mutant lymphoma xenograft models [3]. IRAK4 ligand-12 is therefore a critical component for generating in vivo-grade PROTACs to validate IRAK4 as a therapeutic target in these specific cancer subtypes.

Application
Selection Property
Validation Focus
PROTAC degradation studies
Warhead-linker-E3 ligase compatibility
Cellular IRAK4 degradation and NF‑κB signaling endpoints
Structure-guided optimization
Co-crystal structure (PDB 5uis)
Exit-vector geometry and linker design
PROTAC selectivity profiling
Dual Ikaros/Aiolos degradation fingerprint
Degradation selectivity in hematological cancer models
In vivo pharmacology support
Reported oral PK benchmark
Exposure-model review and dose-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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